molecular formula C10H19ClO B13539669 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane

1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane

Cat. No.: B13539669
M. Wt: 190.71 g/mol
InChI Key: FAFBJHNJSQVHJS-UHFFFAOYSA-N
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Description

1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a butoxyethyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the butoxyethyl and chloromethyl groups. For example, the reaction of cyclopropane with 2-butoxyethanol and chloromethyl chloride under suitable conditions might yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter specific substituents.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted cyclopropane compounds.

Scientific Research Applications

1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane may have applications in several scientific research areas, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopropane derivatives with different substituents, such as:

  • 1-(2-Butoxyethyl)-1-(bromomethyl)cyclopropane
  • 1-(2-Butoxyethyl)-1-(hydroxymethyl)cyclopropane
  • 1-(2-Butoxyethyl)-1-(methyl)cyclopropane

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

1-(2-butoxyethyl)-1-(chloromethyl)cyclopropane

InChI

InChI=1S/C10H19ClO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3

InChI Key

FAFBJHNJSQVHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC1(CC1)CCl

Origin of Product

United States

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